![molecular formula C17H21F3N4O3 B2454084 Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate CAS No. 2411336-36-0](/img/structure/B2454084.png)
Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate
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Description
“Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The compound also contains a triazole moiety, which is a nitrogenous heterocyclic compound containing two carbon and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The trifluoromethyl group (-CF3) is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The triazole moiety is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Future Directions
The future directions for this compound could involve further studies towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could help in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases.
properties
IUPAC Name |
methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3/c1-27-15(26)7-6-14(25)23-8-2-3-11(9-23)16-22-21-13-5-4-12(10-24(13)16)17(18,19)20/h6-7,11-12H,2-5,8-10H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWPYNLWBZYAM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCCC(C1)C2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCCC(C1)C2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146076856 |
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